molecular formula C19H19NSi B14471963 Pyridine, 3-methyl-4-(methyldiphenylsilyl)- CAS No. 72617-73-3

Pyridine, 3-methyl-4-(methyldiphenylsilyl)-

Katalognummer: B14471963
CAS-Nummer: 72617-73-3
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: GIQMHDIKXYVUOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridine, 3-methyl-4-(methyldiphenylsilyl)- is an organic compound that belongs to the class of pyridine derivatives. Pyridine itself is a six-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a methyl group at the 3-position and a methyldiphenylsilyl group at the 4-position of the pyridine ring. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyridine, 3-methyl-4-(methyldiphenylsilyl)- can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with a suitable silylating agent, such as methyldiphenylsilyl chloride, in the presence of a base like triethylamine. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete silylation.

Another method involves the use of Grignard reagents. For instance, 3-methylpyridine can be reacted with a Grignard reagent derived from methyldiphenylsilane in the presence of a catalyst such as copper(I) iodide. This method provides a high yield of the desired product under controlled conditions .

Industrial Production Methods

Industrial production of pyridine derivatives often involves large-scale reactions using continuous flow reactors. The process may include the use of automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates. This ensures consistent product quality and high efficiency. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Pyridine, 3-methyl-4-(methyldiphenylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pyridine, 3-methyl-4-(methyldiphenylsilyl)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of pyridine, 3-methyl-4-(methyldiphenylsilyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can participate in various biochemical pathways, influencing cellular processes. The silyl group may also enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pyridine, 3-methyl-4-(methyldiphenylsilyl)- is unique due to the presence of both a methyl group and a methyldiphenylsilyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Eigenschaften

CAS-Nummer

72617-73-3

Molekularformel

C19H19NSi

Molekulargewicht

289.4 g/mol

IUPAC-Name

methyl-(3-methylpyridin-4-yl)-diphenylsilane

InChI

InChI=1S/C19H19NSi/c1-16-15-20-14-13-19(16)21(2,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15H,1-2H3

InChI-Schlüssel

GIQMHDIKXYVUOP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CN=C1)[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.